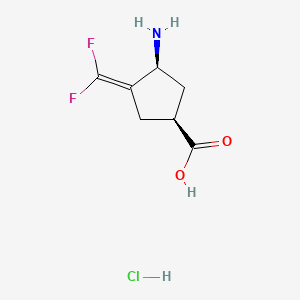

Cpp-115

Description

Properties

CAS No. |

760947-97-5 |

|---|---|

Molecular Formula |

C7H10ClF2NO2 |

Molecular Weight |

213.61 g/mol |

IUPAC Name |

cis-(1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H9F2NO2.ClH/c8-6(9)4-1-3(7(11)12)2-5(4)10;/h3,5H,1-2,10H2,(H,11,12);1H/t3-,5-;/m0./s1 |

InChI Key |

PGVAKHBXGXBOSB-WINKWTMZSA-N |

Isomeric SMILES |

C1[C@H](CC(=C(F)F)[C@H]1N)C(=O)O.Cl |

Canonical SMILES |

C1C(CC(=C(F)F)C1N)C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cpp-115

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cpp-115, or (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid, is a potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT).[1] GABA-AT is the primary enzyme responsible for the degradation of the principal inhibitory neurotransmitter in the mammalian central nervous system, GABA. By inhibiting GABA-AT, this compound elevates brain GABA levels, a therapeutic strategy for various neurological disorders, including epilepsy and addiction.[2] Initially designed to act via a Michael addition pathway, extensive research has revealed a novel and unexpected mechanism of action. This compound undergoes enzyme-catalyzed hydrolysis, leading to a conformational change in GABA-AT and the formation of a tightly-bound, noncovalent complex.[2][1] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing the underlying molecular interactions, summarizing key quantitative data, and providing detailed experimental protocols for the characterization of this compound.

Core Mechanism of Action

This compound's primary pharmacological target is the pyridoxal 5'-phosphate (PLP)-dependent enzyme, GABA-AT. The inactivation of GABA-AT by this compound is a time-dependent process that, contrary to its initial design, does not proceed via a covalent Michael addition. Instead, it follows a unique multi-step mechanism:

-

Enzyme-Catalyzed Hydrolysis: this compound enters the active site of GABA-AT and undergoes hydrolysis of its difluoromethylene group, a reaction catalyzed by the enzyme itself. This process results in the formation of a carboxylic acid moiety on the this compound metabolite and the release of two fluoride ions.[2]

-

Metabolite Formation and Coenzyme Conversion: The hydrolysis of this compound leads to the formation of 4-aminocyclopentane-1,3-dicarboxylic acid and the conversion of the PLP coenzyme to pyridoxamine 5'-phosphate (PMP).[2]

-

Conformational Change and Noncovalent Inhibition: The formation of an aldimine between the this compound metabolite and PMP induces a critical conformational change in the GABA-AT enzyme. This change disrupts a key electrostatic interaction between the amino acid residues Glutamate-270 (Glu270) and Arginine-445 (Arg445) in the active site. A new, strong electrostatic interaction is then formed between the newly created carboxylate group on the this compound metabolite and Arg445. This results in a tightly bound, noncovalent complex, effectively inactivating the enzyme.

This novel mechanism, where a mechanism-based inactivator leads to a conformational change and tight, noncovalent binding, represents a new paradigm in enzyme inhibition.

Signaling Pathway of GABA Metabolism and this compound Inhibition

Caption: this compound inhibits GABA-AT, preventing GABA degradation.

Quantitative Data

The potency and efficacy of this compound have been quantified in both preclinical and clinical studies.

Table 1: In Vitro Enzyme Inhibition Data

| Parameter | This compound | Vigabatrin | Reference |

| Target | GABA-AT | GABA-AT | - |

| KI | 9.7 µM | 850 µM | [1] |

| kinact | 0.50 min-1 | 0.24 min-1 | [1] |

| kinact/KI | 52,000 M-1min-1 | 280 M-1min-1 | [1] |

| Potency vs. Vigabatrin | 187x greater | - | [2][1] |

| Partition Ratio | ~2000 | - | [2] |

Table 2: Preclinical Data (Rat Models)

| Indication | Model | This compound Dose | Effect | Reference |

| Infantile Spasms | Multiple-hit rat model | 0.1-1 mg/kg/day | Reduced spasms | |

| Cocaine Addiction | Cocaine-induced dopamine increase | 1 mg/kg | Greater inhibition of dopamine increase than 300 mg/kg vigabatrin |

Table 3: Clinical Data (Phase I)

| Parameter | This compound | Placebo | Reference |

| Brain GABA Levels | 52-141% increase from baseline | No significant change |

Experimental Protocols

GABA-AT Activity Assay (Spectrophotometric)

This protocol describes a coupled-enzyme assay to determine the activity of GABA-AT by monitoring the production of NADPH.

Materials:

-

Purified GABA-AT enzyme

-

GABA solution

-

α-Ketoglutarate (α-KG) solution

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺) solution

-

Succinic semialdehyde dehydrogenase (SSDH)

-

Potassium pyrophosphate buffer (pH 8.5)

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate (optional)

Procedure:

-

Prepare the Assay Mixture: In a suitable buffer (e.g., 50 mM potassium pyrophosphate, pH 8.5), prepare an assay mixture containing:

-

GABA (final concentration, e.g., 10 mM)

-

α-KG (final concentration, e.g., 2 mM)

-

NADP⁺ (final concentration, e.g., 1 mM)

-

A saturating amount of SSDH

-

-

Enzyme Addition: Add a known amount of purified GABA-AT to initiate the reaction.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C). The rate of increase in absorbance is directly proportional to the rate of NADPH production, and thus to the GABA-AT activity.

-

Inhibitor Studies: To determine the inhibitory activity of this compound, pre-incubate the GABA-AT enzyme with various concentrations of this compound for different time intervals before adding the assay mixture. The percentage of remaining activity is then calculated relative to a control without the inhibitor.

Experimental Workflow for GABA-AT Activity Assay

References

- 1. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of inactivation of γ-aminobutyric acid aminotransferase by (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Cpp-115: A Potent Inactivator of GABA Aminotransferase for Neurological Disorders and Addiction

(1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (Cpp-115) is a novel, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the main inhibitory neurotransmitter, GABA, in the central nervous system.[1][2][3] Developed as a more potent and potentially safer alternative to vigabatrin, this compound has demonstrated significant promise in preclinical and early clinical studies for the treatment of conditions linked to GABAergic dysfunction, including epilepsy, infantile spasms, and substance addiction.[2][4][5]

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound was initially designed to inactivate GABA-AT through a Michael addition mechanism. However, detailed mechanistic studies revealed a novel and unexpected pathway.[3][6] Instead of covalent modification via Michael addition, this compound undergoes an enzyme-catalyzed hydrolysis of its difluoromethylene group into a carboxylic acid.[6][7] This transformation, along with the conversion of the enzyme's pyridoxal 5'-phosphate (PLP) cofactor to pyridoxamine 5'-phosphate (PMP), leads to the formation of a metabolite, 4-aminocyclopentane-1,3-dicarboxylic acid, as an aldimine with PMP.[3][6]

This newly formed metabolite induces a significant conformational change in the enzyme. Specifically, it disrupts a critical salt bridge between the amino acid residues Glu270 and Arg445 in the active site.[2][3][6] A new electrostatic interaction then forms between the newly generated carboxylate group of the metabolite and Arg445.[3][6] This results in a very tightly, but noncovalently, bound complex, effectively inactivating the enzyme.[3][6] The partition ratio for this inactivation is approximately 2000, meaning about 2000 molecules of this compound are processed for each stable inactivation event.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing this compound to vigabatrin, the only other FDA-approved GABA-AT inactivator.

Table 1: In Vitro Efficacy and Kinetic Parameters

| Parameter | This compound | Vigabatrin | Fold Difference | Reference(s) |

| KI | 31 µM | 3,200 - 10,000 µM | ~103-322x lower | [1] |

| kinact/KI | 52 mM⁻¹·min⁻¹ | 0.28 mM⁻¹·min⁻¹ | 187x greater | [1][8] |

KI: Inactivation constant; kinact/KI: Efficiency of inactivation. Data obtained under suboptimal pH and temperature conditions as the reaction is too rapid to measure at optimal conditions.[1]

Table 2: In Vivo Efficacy in Animal Models

| Application | This compound Dose | Vigabatrin Dose | Fold Difference | Reference(s) |

| Inhibition of Cocaine-Induced Dopamine Increase | 0.5 mg/kg | 300 mg/kg | 600x lower | [1][9] |

| Blockade of Cocaine-Induced Conditioned Place Preference | 1 mg/kg | 300 mg/kg | 300x lower | [1] |

| Suppression of Infantile Spasms (Rat Model) | 0.1–1 mg/kg/day | >100 mg/kg/day | >100x lower | [2] |

Table 3: Pharmacokinetic Profile

| Species | Oral Absorption Rate | Bioavailability | Elimination Half-Life (T1/2) | Reference(s) |

| Rat | 1.7 h⁻¹ | 79% | 1.0 h | [1] |

| Beagle Dog | 2.3 h⁻¹ | >100% | 2.3 h | [1] |

This compound is noted to be rapidly and completely orally absorbed and is eliminated without being metabolized.[1][10]

Table 4: Phase 1 Clinical Trial Results in Healthy Volunteers

| Brain Region | Maximum GABA Increase (vs. Baseline) | Reference(s) |

| Parietal-Occipital Cortex (POC) | ~150% to >200% | |

| Supplementary Motor Area (SMA) | ~150% to >200% |

Brain GABA levels were measured by magnetic resonance spectroscopy (MRS) as a surrogate marker for potential efficacy.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GABAergic signaling pathway and a typical workflow for evaluating GABA-AT inactivators like this compound.

Caption: GABAergic synapse showing this compound blocking GABA degradation.

Caption: Evaluation workflow for this compound from lab to clinic.

Mechanism of Inactivation

The diagram below outlines the unique mechanism of GABA-AT inactivation by this compound.

Caption: Proposed mechanism of GABA-AT inactivation by this compound.

Detailed Experimental Protocols

The following are descriptions of key experimental methodologies used in the evaluation of this compound.

GABA-AT Activity Assay

This assay measures the enzymatic activity of GABA-AT and is crucial for determining the potency of inhibitors.

-

Principle: A coupled-enzyme assay is used. GABA-AT converts GABA and α-ketoglutarate (α-KG) to succinic semialdehyde (SSA) and glutamate. A second enzyme, succinic semialdehyde dehydrogenase (SSDH), then oxidizes SSA to succinate, which is coupled to the reduction of NADP⁺ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to GABA-AT activity.[6]

-

Reagents:

-

Procedure:

-

The assay solution is prepared containing GABA, NADP⁺, α-KG, β-mercaptoethanol, and an excess of SSDH in the buffer.[6]

-

The reaction is initiated by adding a known amount of GABA-AT enzyme.

-

The increase in absorbance at 340 nm is monitored over time using a spectrophotometer or microplate reader.[2]

-

For inhibition studies, the enzyme is pre-incubated with various concentrations of this compound before adding the substrates to determine parameters like KI and kinact.[6]

-

Inactivation of GABA-AT by this compound and Dialysis

This experiment determines the nature (reversible vs. irreversible) of the enzyme inactivation.

-

Principle: The enzyme is incubated with the inactivator. If the inhibition is irreversible (or very tightly bound), the enzyme activity will not be recovered even after removing the free inactivator by dialysis.

-

Procedure:

-

GABA-AT is incubated with varying equivalents of this compound (e.g., 0 to 2000 equivalents) in a pyrophosphate buffer at 25°C for a set period (e.g., 3 to 24 hours).[6]

-

Following incubation, the mixture is placed in a dialysis cassette and dialyzed extensively against a buffer containing α-ketoglutarate and PLP to facilitate the removal of unbound this compound and any loosely bound metabolites.[2]

-

Aliquots are taken from the dialysis bag at various time points, and the remaining GABA-AT activity is measured using the activity assay described above.[2]

-

The lack of significant activity recovery confirms the irreversible or pseudo-irreversible nature of the inactivation.[2][6]

-

In Vivo Microdialysis for Dopamine Measurement

This technique is used to measure the effect of this compound on neurotransmitter levels in the brains of freely moving animals, particularly its ability to block cocaine-induced dopamine surges.[1]

-

Principle: A microdialysis probe is surgically implanted into a specific brain region, such as the nucleus accumbens. The probe is perfused with an artificial cerebrospinal fluid, and molecules from the extracellular space, including dopamine, diffuse across the probe's semipermeable membrane into the perfusate, which is then collected and analyzed.

-

Procedure:

-

Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the nucleus accumbens.

-

After a recovery period, a microdialysis probe is inserted, and the animal is placed in a test chamber where it can move freely.

-

The probe is perfused, and baseline dialysate samples are collected.

-

This compound or a vehicle is administered (e.g., by intraperitoneal injection).

-

After a set time (e.g., 60 minutes), cocaine is administered to induce a dopamine surge.[1]

-

Dialysate samples continue to be collected at regular intervals.

-

The concentration of dopamine in the samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Conditioned Place Preference (CPP)

CPP is a behavioral model used to assess the rewarding or aversive properties of drugs and the ability of other compounds to block those effects.[1]

-

Principle: The model relies on classical conditioning. An animal learns to associate a specific environment with the rewarding effects of a drug like cocaine. If a treatment (like this compound) blocks the rewarding effect, the animal will not develop a preference for the drug-paired environment.

-

Procedure:

-

Pre-conditioning (Baseline): The animal is allowed to freely explore a two-chamber apparatus, and the time spent in each distinct chamber is recorded to determine any initial preference.

-

Conditioning: Over several days, the animal receives an injection of cocaine and is confined to one chamber. On alternate days, it receives a saline injection and is confined to the other chamber.

-

Treatment: To test the blockade of reward, animals are pre-treated with this compound before the cocaine injection during the conditioning phase.

-

Post-conditioning (Test): The animal is again placed in the apparatus in a drug-free state, with free access to both chambers. The time spent in each chamber is recorded. A significant increase in time spent in the cocaine-paired chamber indicates a conditioned preference, which this compound is expected to block.[1]

-

Conclusion

This compound stands out as a highly efficient inactivator of GABA-AT, demonstrating significantly greater potency than vigabatrin in both in vitro and in vivo models.[1][2] Its novel mechanism of action, favorable pharmacokinetic profile, and strong preclinical data in models of addiction and epilepsy underscore its potential as a next-generation therapeutic agent.[1][5][6] The reduced risk of off-target effects and potential for lower clinical doses may offer a significant safety advantage, particularly concerning the visual field defects associated with vigabatrin.[1] Ongoing and future clinical evaluations will be critical in fully defining the therapeutic role of this compound in treating a range of neurological and psychiatric disorders.

References

- 1. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic Acid and its Analogs

This technical guide provides a comprehensive overview of (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid, a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Nomenclature

(1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid, also known as CPP-115, is a key compound in the study of GABA-AT inactivation.[1][2][3] It is crucial to distinguish this compound from a closely related and more potent analog, (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329).[1][4][5] While this compound has a saturated cyclopentane ring, OV329 possesses a double bond within the ring, contributing to its enhanced activity.

Figure 1: Chemical Structures

Comparison of the chemical structures of this compound and OV329.

Mechanism of Action: Inactivation of GABA-AT

Both this compound and OV329 are mechanism-based inactivators of GABA-AT, a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3][6][7] By inhibiting GABA-AT, these compounds increase GABA levels in the brain, which has therapeutic applications in treating conditions like epilepsy and addiction.[2][4][6]

The inactivation process involves the compound binding to the active site of GABA-AT, followed by a series of enzymatic transformations that lead to the formation of a highly reactive intermediate. This intermediate then covalently modifies the enzyme, leading to its irreversible inactivation.[8]

Signaling Pathway of GABA-AT Inactivation

The inactivation of GABA-AT by these compounds follows a multi-step process initiated by the formation of a Schiff base with the PLP cofactor.

Generalized pathway for GABA-AT inactivation.

Synthesis of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329)

An improved synthesis for OV329 has been developed, reducing the number of steps and increasing the overall yield compared to previous methods.[1][4][5] The synthesis starts from the readily available Vince lactam.

Synthetic Workflow

The following diagram outlines the key stages in the synthesis of OV329.

Key stages in the synthesis of OV329.

Quantitative Data

The following tables summarize key quantitative data for this compound and OV329, highlighting their potency and efficacy.

Table 1: Inactivation Efficiency of GABA-AT Inactivators

| Compound | kinact (min-1) | KI (μM) | kinact/KI (M-1s-1) | Reference |

| Vigabatrin | 0.15 | 180 | 13.9 | [3] |

| This compound | 0.28 | 1.8 | 2590 | [3] |

| OV329 | 0.35 | 0.11 | 52,900 | [6] |

Table 2: Pharmacokinetic Properties of OV329

| Parameter | Value | Units | Reference |

| Oral Bioavailability | >95 | % | [6] |

| Cmax (10 mg/kg) | 2.5 | μg/mL | [6] |

| Tmax | 0.5 | hours | [6] |

| Half-life (t1/2) | 1.5 | hours | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in the literature.

GABA-AT Inactivation Assay

The inactivation of GABA-AT is typically measured using a spectrophotometric assay that monitors the production of succinic semialdehyde.

-

Enzyme Preparation : Recombinant human GABA-AT is expressed and purified.

-

Assay Buffer : The assay is performed in a buffer containing potassium pyrophosphate, PLP, and a reducing agent.

-

Reaction Mixture : The enzyme is pre-incubated with varying concentrations of the inactivator for different time intervals.

-

Substrate Addition : The enzymatic reaction is initiated by the addition of GABA and α-ketoglutarate.

-

Data Acquisition : The rate of NADPH formation, coupled to the oxidation of succinic semialdehyde, is monitored at 340 nm.

-

Data Analysis : The inactivation rate constants (kinact) and inhibition constants (KI) are determined by fitting the data to the appropriate kinetic models.

Synthesis of Methyl (S)-3-((tert-butoxycarbonyl)amino)-4-(difluoromethylene)cyclopent-1-ene-1-carboxylate (Intermediate 9)[9]

-

Starting Material : (1R,4R,7R)-7-Bromo-6-(difluoromethylene)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-one (Intermediate 8).

-

Reaction Conditions : Intermediate 8 is treated with potassium carbonate in methanol.

-

Reaction Progress : The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography.

-

Workup : Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

Purification : The crude product is purified by column chromatography to yield the desired intermediate.

In Vivo Microdialysis

In vivo microdialysis is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.

-

Animal Preparation : A guide cannula is surgically implanted into the brain region of interest (e.g., nucleus accumbens) of a rat.

-

Microdialysis Probe : A microdialysis probe is inserted into the guide cannula, and the animal is allowed to recover.

-

Perfusion : The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.

-

Sample Collection : Dialysate samples are collected at regular intervals before and after drug administration.

-

Neurotransmitter Analysis : The concentration of dopamine and other neurotransmitters in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection.

Therapeutic Potential and Future Directions

(1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (this compound) and its more potent analog OV329 have demonstrated significant therapeutic potential for the treatment of epilepsy and addiction.[1][2][6] this compound has successfully completed a Phase I safety clinical trial.[1][3] The high potency and favorable pharmacokinetic profile of OV329 make it a promising candidate for further clinical development.[4][6]

Future research will likely focus on:

-

Conducting further clinical trials to evaluate the efficacy and safety of these compounds in human patients.

-

Investigating the potential of these inactivators for treating other neurological disorders characterized by GABAergic dysfunction.

-

Designing and synthesizing new analogs with improved potency, selectivity, and pharmacokinetic properties.

The continued exploration of these potent GABA-AT inactivators holds promise for the development of novel and effective treatments for a range of debilitating neurological and psychiatric conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (this compound), a potent γ-aminobutyric acid aminotransferase inactivator for the treatment of cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. researchgate.net [researchgate.net]

- 7. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preclinical Research Findings of Cpp-115

This document provides a comprehensive overview of the preclinical research findings for this compound, a next-generation GABA aminotransferase (GABA-AT) inhibitor. The information presented herein is intended for an audience with a technical background in pharmacology, neuroscience, and drug development.

Introduction

This compound, chemically known as (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid, is a novel, potent, and selective inactivator of GABA-AT.[1][2] It was designed as a next-generation analogue to vigabatrin, a current therapeutic for infantile spasms and refractory complex partial seizures.[1][3] The primary therapeutic rationale for the development of this compound is to offer a more potent and safer alternative to vigabatrin, with a particular focus on mitigating the risk of visual field defects associated with long-term vigabatrin use.[2][4] Preclinical data have demonstrated that this compound possesses a superior efficacy and safety profile compared to vigabatrin in various models.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of GABA-AT, the enzyme responsible for the degradation of the main inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[4][5] By inhibiting GABA-AT, this compound leads to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission. This enhanced GABAergic tone is believed to be the basis for its anticonvulsant and other neurological effects.[4]

Interestingly, while this compound was initially designed to inactivate GABA-AT via a Michael addition, further studies revealed a novel mechanism.[6] this compound is enzymatically converted into a metabolite that induces a conformational change in the GABA-AT enzyme, leading to the formation of a tightly bound, non-covalent complex.[5][6] This unique mechanism of inactivation contributes to its high potency and specificity.

In Vitro Potency

Preclinical in vitro studies have established the high potency of this compound as a GABA-AT inactivator.

Experimental Protocol: In Vitro GABA-AT Inhibition Assay

A representative protocol for determining the in vitro potency of this compound involves the following steps:

-

Enzyme Source: Recombinant human GABA-AT is used as the enzyme source.

-

Incubation: The enzyme is pre-incubated with varying concentrations of this compound for a defined period.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of GABA and the co-substrate α-ketoglutarate.

-

Detection: The reaction product, succinic semialdehyde or glutamate, is quantified using a colorimetric or fluorometric method.

-

Data Analysis: The concentration of this compound that produces 50% inhibition of the GABA-AT activity (IC50) is determined by fitting the data to a dose-response curve. The inactivation constant (KI) and the rate of inactivation (kinact) are also determined from time-dependent inhibition studies.

Quantitative Data: In Vitro Potency of this compound

| Parameter | This compound | Vigabatrin | Reference |

| Potency vs. Vigabatrin | ≥187 times more potent | - | [6][7] |

| KI | 31 µM | 3.2 mM | [8] |

In Vivo Efficacy in a Model of Infantile Spasms

The efficacy of this compound has been demonstrated in a multiple-hit rat model of infantile spasms.

Experimental Protocol: In Vivo Efficacy Study

The experimental workflow for the in vivo efficacy study is as follows:

-

Model Induction: Infantile spasms are induced in neonatal rats using a combination of stressors.

-

Treatment Groups: Animals are randomized into several groups: vehicle control, and different doses of this compound (e.g., 0.1, 1, and 5 mg/kg/day).

-

Drug Administration: this compound or vehicle is administered daily via intraperitoneal injection for a specified duration.

-

Monitoring: The frequency and duration of spasms are monitored and recorded using video-electroencephalography (video-EEG).

-

Data Analysis: The effect of this compound on spasm frequency and other relevant parameters is statistically compared between the treatment and control groups.

Quantitative Data: In Vivo Efficacy in a Rat Model of Infantile Spasms

| Dose (mg/kg/day) | Effect on Spasms | Mortality | Reference |

| 0.1 | Reduced spasms | Not significantly increased | [9][10] |

| 1 | Reduced spasms | Not significantly increased | [9][10] |

| 5 | Reduced spasms earlier (PN5) | Eventually lethal | [9][10] |

Pharmacodynamics: Brain GABA Level Modulation

Studies in healthy human subjects have confirmed the target engagement of this compound in the brain.

Experimental Protocol: Magnetic Resonance Spectroscopy (MRS) for Brain GABA Measurement

A representative protocol for measuring brain GABA levels using MRS is as follows:

-

Subject Recruitment: Healthy adult volunteers are recruited for the study.

-

Baseline Measurement: A baseline measurement of brain GABA+ (a composite measure of GABA, homocarnosine, and macromolecules) is obtained using MRS before drug administration.

-

Drug Administration: Subjects receive a daily oral dose of this compound or placebo for a specified period.

-

Follow-up Measurements: MRS scans are repeated at various time points during and after the treatment period to measure changes in brain GABA+ levels.

-

Data Analysis: The percentage change in brain GABA+ concentration from baseline is calculated and compared between the this compound and placebo groups.

Quantitative Data: Effect of this compound on Brain GABA+ Levels in Humans

| Treatment | Change in Brain GABA+ Concentration | Duration of Effect | Reference |

| This compound | 52% to 141% increase from baseline | Returned to baseline after drug clearance | [1] |

| Placebo | No significant change | N/A | [1] |

Preclinical Safety and Tolerability

A key advantage of this compound is its improved safety profile compared to vigabatrin, particularly concerning retinal toxicity.

Key Safety Findings

-

Retinal Safety: this compound has a considerably lower retinal toxicity liability compared to vigabatrin.[7]

-

Selectivity: It does not exhibit off-target activities at a wide range of other receptors and ion channels, including GABA receptors, GABA transporters, and the hERG channel.[7][8]

-

Respiratory and Cardiovascular Safety: No adverse effects on respiration or cardiovascular parameters have been observed.[7]

-

Genotoxicity: this compound produces no mutations or chromosomal aberrations.[7]

Quantitative Data: Preclinical Safety

| Safety Parameter | Finding | Reference |

| Retinal Toxicity | Considerably lower liability than vigabatrin | [7] |

| Off-target Activity (Cerep panel of 111 targets) | Inactive | [7] |

| hERG Channel Inhibition | Not statistically significant | [8] |

| Ames Test | Negative | [11] |

Conclusion

The preclinical data for this compound strongly support its development as a next-generation GABA-AT inhibitor. It is significantly more potent than vigabatrin, demonstrates efficacy in an animal model of infantile spasms at much lower doses, and engages its target in the human brain, leading to a substantial increase in GABA levels.[1][7][9] Crucially, this compound exhibits a superior safety profile, with a notably lower risk of the retinal toxicity that limits the use of vigabatrin.[7] These promising preclinical findings have paved the way for its clinical development for the treatment of infantile spasms and other neurological disorders.

References

- 1. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BNL | Research Partnerships and Technology Transfer | Technology: 2010-028: Novel this compound an inactivator of GABA-AT [bnl.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]

- 6. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Precision: A Technical Deep-Dive into the Pharmacodynamics and Pharmacokinetics of Cpp-115

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cpp-115, a novel, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), represents a significant advancement in the potential treatment of neurological disorders such as epilepsy, infantile spasms, and addiction.[1][2] As a successor to vigabatrin, this compound exhibits markedly increased potency and a potentially improved safety profile, making it a subject of intense interest within the scientific community.[1][3] This technical guide provides an in-depth analysis of the pharmacodynamic and pharmacokinetic properties of this compound, offering a comprehensive resource for researchers and drug development professionals.

Pharmacodynamics: A Potent and Specific Modulator of the GABAergic System

The primary pharmacodynamic effect of this compound is the potent and specific inactivation of GABA-AT, the enzyme responsible for the degradation of the principal inhibitory neurotransmitter, GABA.[1][4][5] By inhibiting GABA-AT, this compound leads to a significant elevation of GABA levels in the brain, thereby enhancing inhibitory neurotransmission.[1][4]

Mechanism of Action and Inactivation Kinetics

Initially designed to operate via a Michael addition pathway, this compound was discovered to inactivate GABA-AT through a novel and unexpected mechanism.[1][5][6] This process involves the enzyme-catalyzed hydrolysis of the difluoromethylene group of this compound. This leads to a conformational change in the enzyme, resulting in the formation of a tightly bound, noncovalent complex.[1][4][6]

The inactivation of GABA-AT by this compound is highly efficient. In vitro studies have demonstrated that this compound is approximately 187 times more potent than vigabatrin.[1][7] This enhanced potency is a key characteristic that allows for significantly lower therapeutic doses.[8]

| Parameter | This compound | Vigabatrin | Reference |

| Potency (in vitro) | ~187x greater than vigabatrin | - | [1][7] |

| Potency (in vivo) | 300-600x greater than vigabatrin | - | [5] |

| KI | 9.7 µM | 850 µM | [7] |

| kinact | 0.50 min-1 | 0.24 min-1 | [7] |

| kinact/KI | 52 mM-1min-1 | 0.28 mM-1min-1 | [7] |

Specificity and Off-Target Effects

This compound demonstrates a high degree of specificity for GABA-AT. Screening against a panel of 111 common pharmacological targets, including GABA receptors and transporters, revealed no significant off-target binding.[8] This high specificity is a critical attribute, minimizing the potential for undesirable side effects.

Effects on Brain GABA Levels

Clinical studies in healthy human volunteers have confirmed the potent pharmacodynamic effect of this compound on brain GABA levels. Administration of this compound resulted in a substantial and dose-dependent increase in brain GABA concentrations, with elevations ranging from 150% to over 200% of baseline levels.[9][10] These findings provide direct evidence of target engagement in the central nervous system.

Pharmacokinetics: Rapid Absorption and Elimination

The pharmacokinetic profile of this compound is characterized by rapid and complete oral absorption, a lack of metabolism, and swift elimination from the body.[5][8] These properties contribute to its favorable drug-like characteristics.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Species | Route | Bioavailability | Half-life (t1/2) | Key Findings | Reference |

| Rat | Oral | 79% | 1 hour | Rapidly and completely absorbed; rapidly eliminated. | |

| Dog | Oral | >100% | 2.3 hours | Rapidly and completely absorbed; rapidly eliminated. | |

| Human | Oral | Not specified | Not specified | Favorable pharmacokinetics, comparable to vigabatrin; rapidly and completely absorbed and rapidly eliminated. | [8] |

While specific quantitative pharmacokinetic parameters in humans have not been publicly disclosed, studies have indicated that this compound exhibits a favorable pharmacokinetic profile that is comparable to that of vigabatrin.[8]

Experimental Protocols

The investigation of this compound's pharmacodynamics and pharmacokinetics has employed a range of sophisticated experimental techniques.

In Vivo Microdialysis in Rodent Models

Objective: To measure extracellular levels of GABA and this compound in specific brain regions of freely moving rodents.

Methodology:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, striatum) of an anesthetized rodent.

-

Probe Insertion: Following a recovery period, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (typically 0.5-2.0 µL/min).

-

Sample Collection: Extracellular molecules, including GABA and this compound, diffuse across the probe's membrane into the aCSF. The resulting dialysate is collected at regular intervals.

-

Analysis: The collected dialysate samples are analyzed using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify the concentrations of GABA and this compound.

Proton Magnetic Resonance Spectroscopy (¹H-MRS) in Humans

Objective: To non-invasively measure changes in brain GABA concentrations in human subjects following this compound administration.

Methodology:

-

Participant Recruitment: Healthy adult volunteers are recruited for the study.

-

Baseline Imaging: A baseline ¹H-MRS scan is acquired to determine pre-dose brain GABA levels. Scans are typically performed on a 3-Tesla MRI scanner.

-

Drug Administration: Participants receive a single or multiple oral doses of this compound or a placebo.

-

Post-Dose Imaging: ¹H-MRS scans are repeated at various time points following drug administration to measure changes in GABA concentrations in specific brain voxels (e.g., parietal-occipital cortex, supplementary motor area).

-

Data Acquisition and Analysis: A specialized pulse sequence, such as MEGA-PRESS, is used to edit the ¹H spectrum and specifically detect the GABA signal at 3.0 ppm. The acquired spectra are then processed and quantified to determine the concentration of GABA relative to an internal reference (e.g., water or creatine).

Visualizations

GABAergic Signaling Pathway and the Impact of this compound

References

- 1. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo Detection of this compound Target Engagement in Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Catalyst Pharmaceutical Partners, Inc. Reports Positive Results From Phase I(a) Clinical Study of this compound - BioSpace [biospace.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Microdialysis of Endogenous and 13C-labeled TCA Metabolites in Rat Brain: Reversible and Persistent Effects of Mitochondrial Inhibition and Transient Cerebral Ischemia [mdpi.com]

Cpp-115 for Infantile Spasms Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cpp-115, a novel analogue of vigabatrin, has emerged as a promising therapeutic candidate for the treatment of infantile spasms (IS), a severe epileptic encephalopathy of infancy and early childhood. Preclinical studies have demonstrated its superior potency and improved safety profile compared to vigabatrin. This technical guide provides an in-depth overview of the core research surrounding this compound, including its mechanism of action, comprehensive data from preclinical efficacy and tolerability studies, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel treatments for infantile spasms.

Introduction

Infantile spasms are a devastating form of epilepsy characterized by clusters of brief, convulsive seizures, a specific chaotic brain wave pattern known as hypsarrhythmia, and developmental regression.[1] Current first-line treatments, such as ACTH and vigabatrin, are not always effective and can be associated with significant side effects.[1] Vigabatrin, a GABA-transaminase (GABA-AT) inhibitor, carries a risk of retinal toxicity.[2][3] This has driven the search for safer and more effective therapeutic alternatives.

This compound is a potent, mechanism-based inactivator of GABA-AT, the enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[4][5] By inhibiting GABA-AT, this compound increases GABA levels in the brain, which is thought to suppress seizure activity.[4][5] Notably, this compound has shown to be approximately 187 times more potent than vigabatrin in inactivating GABA-AT.[4][5]

Mechanism of Action

This compound's primary mechanism of action is the inactivation of γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[5] Unlike the expected Michael addition pathway, this compound inactivates GABA-AT through a novel mechanism.[4] The enzyme catalyzes the hydrolysis of the difluoromethylene group of this compound into a carboxylic acid.[4][5] This leads to a conformational change in the enzyme, resulting in a tightly bound, noncovalent complex and subsequent inactivation of the enzyme.[4][5] This inactivation elevates GABA concentrations in the brain, thereby enhancing inhibitory neurotransmission and reducing seizure susceptibility.[4][5]

References

- 1. Infantile Spasms: An Update on Pre-Clinical Models and EEG Mechanisms [mdpi.com]

- 2. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalyst Pharma Announces Publication Of this compound Clinical Efficacy Data For Infantile Spasms In Epilepsy & Behavior Case Reports - BioSpace [biospace.com]

- 4. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A case report on the efficacy of vigabatrin analogue (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (this compound) in a patient with infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Cpp-115 Experimental Protocol for Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cpp-115, also known as (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid, is a potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT).[1][2] GABA-AT is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[2] By inhibiting GABA-AT, this compound elevates GABA levels in the brain, a mechanism with therapeutic potential for various neurological and psychiatric disorders.[2] Preclinical studies in rodent models have demonstrated the efficacy of this compound in conditions such as cocaine addiction and infantile spasms, often at doses significantly lower than the first-generation GABA-AT inhibitor, vigabatrin.[3][4]

These application notes provide detailed protocols for the use of this compound in common rodent models, along with key quantitative data to guide experimental design and interpretation.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/System | Reference |

| K_I (GABA-AT) | 31 µM | Rat Brain Synaptic Membranes | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Bioavailability | 79% | Rat | Oral | [3] |

| T_1/2 (half-life) | 1 hour | Rat | Intravenous | [3] |

Table 3: Efficacy of this compound in Rodent Models

| Model | Species | Dose | Outcome | Reference |

| Cocaine Addiction | Rat | 1 mg/kg (i.p.) | Blocked expression of cocaine-induced conditioned place preference | [3] |

| Infantile Spasms | Rat | 0.1-1 mg/kg/day (i.p.) | Reduced spasms | [5] |

Table 4: Toxicology Data for this compound in Rodents

| Study Type | Species | Dose | Observation | Reference |

| Acute Toxicity | Rat | 5 mg/kg/day (i.p.) | Lethal in a multiple-hit model of infantile spasms | [5] |

| Retinal Toxicity | Rat | 20-40 mg/kg | Less reduction in electroretinographic (ERG) responses compared to vigabatrin | [3] |

Note: A formal No-Observed-Adverse-Effect Level (NOAEL) from a dedicated toxicology study in rodents is not publicly available. Researchers should perform their own dose-finding and toxicity assessments. Based on the available data, a starting dose well below 1 mg/kg is recommended for efficacy studies, with careful monitoring for any adverse effects.

Signaling Pathway

Caption: this compound inactivates GABA-AT through a novel mechanism.

Experimental Protocols

Rodent Model of Cocaine Addiction: Conditioned Place Preference (CPP)

This protocol is designed to assess the ability of this compound to block the rewarding effects of cocaine.

Materials:

-

This compound

-

Cocaine hydrochloride

-

Sterile saline (0.9% NaCl)

-

Conditioned Place Preference (CPP) apparatus (three-chamber design)

-

Male Sprague-Dawley rats (250-300g)

Experimental Workflow:

Caption: Workflow for the Conditioned Place Preference experiment.

Procedure:

-

Habituation and Pre-Conditioning (Day 1):

-

Handle rats for 5 minutes daily for 3 days prior to the experiment.

-

On Day 1, place each rat in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes.

-

Record the time spent in each of the two outer chambers to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>60% of the time) should be excluded.

-

-

Conditioning (Days 2-9):

-

This phase consists of eight alternating daily sessions.

-

On even-numbered days (2, 4, 6, 8), administer the vehicle (e.g., sterile saline, i.p.) and immediately confine the rat to one of the outer chambers for 30 minutes.

-

On odd-numbered days (3, 5, 7, 9), administer cocaine (e.g., 15 mg/kg, i.p.) and confine the rat to the other outer chamber for 30 minutes.

-

The pairing of cocaine with a specific chamber should be counterbalanced across animals.

-

-

Test Day (Day 10):

-

Administer this compound (1 mg/kg, i.p.) or vehicle 60 minutes before the test.[3]

-

Place the rat in the central compartment and allow free access to all chambers for 15 minutes.

-

Record the time spent in each of the outer chambers.

-

A significant increase in time spent in the cocaine-paired chamber in the vehicle-treated group compared to baseline indicates successful conditioning. A reduction in this preference in the this compound-treated group indicates that this compound has blocked the rewarding effect of cocaine.

-

Rodent Model of Infantile Spasms

This protocol is adapted from studies demonstrating the efficacy of this compound in a multiple-hit rat model of infantile spasms.[5]

Materials:

-

This compound

-

Sterile water for injection

-

Pregnant Sprague-Dawley rats

-

Video monitoring equipment

Experimental Workflow:

Caption: Experimental workflow for the infantile spasms model.

Procedure:

-

Model Induction (Postnatal Day 3 - PN3):

-

Induce infantile spasms in rat pups using a validated multiple-hit model. This typically involves intracerebral injections of neurotoxic agents. Refer to specific literature for detailed surgical procedures.[5]

-

-

Treatment (PN4-PN12):

-

Beginning on PN4, administer this compound or vehicle daily via intraperitoneal (i.p.) injection.

-

Dissolve this compound in sterile water.

-

Recommended effective and well-tolerated doses are 0.1 mg/kg/day and 1 mg/kg/day.[5]

-

A dose of 5 mg/kg/day has been reported to be lethal in this model and should be avoided.[5]

-

-

Monitoring and Assessment:

-

From PN4 onwards, conduct daily video monitoring for a set duration (e.g., 2-4 hours) to quantify the number and severity of spasms.

-

Monitor the general health of the pups daily, including body weight, to assess for any adverse effects of the treatment.

-

A significant reduction in the frequency and/or severity of spasms in the this compound-treated groups compared to the vehicle-treated group indicates efficacy.

-

Conclusion

This compound is a promising pharmacological tool for investigating the role of the GABAergic system in various rodent models of neurological and psychiatric disorders. The protocols and data provided herein offer a foundation for researchers to design and execute robust preclinical studies. It is imperative to adhere to ethical guidelines for animal research and to conduct thorough dose-response and safety assessments for each specific experimental paradigm.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]

- 3. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Assessing the Pharmacodynamic Effects of Cpp-115 on Brain GABA Levels Using [¹⁸F]FDG Micro-PET Imaging

Introduction

Cpp-115 is a potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the principal inhibitory neurotransmitter, GABA.[1][2] By inhibiting GABA-AT, this compound leads to an increase in brain GABA concentrations, a therapeutic strategy for neurological disorders such as epilepsy and addiction.[1][3] Preclinical studies have shown that this compound is significantly more potent than vigabatrin, a first-generation GABA-AT inhibitor.[1][4] This application note describes a protocol for using micro-positron emission tomography (micro-PET) with the radiotracer 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) to non-invasively monitor the pharmacodynamic effects of this compound by measuring changes in regional brain glucose metabolism in a preclinical rodent model.

Scientific Principle

Increased inhibitory neurotransmission, resulting from elevated GABA levels, is expected to modulate neuronal activity and, consequently, regional cerebral glucose metabolism. [¹⁸F]FDG, a glucose analog, is taken up by active neurons and trapped intracellularly, allowing for the quantitative assessment of metabolic activity via PET imaging.[5][6] By conducting baseline [¹⁸F]FDG PET scans and comparing them to post-treatment scans after this compound administration, researchers can quantitatively assess the in vivo effects of the drug on brain function. This method provides a powerful, non-invasive tool for characterizing the dose-response and time-course of this compound's pharmacodynamic effects, complementing direct measurements of GABA levels.[3][7]

Visualizing the this compound Mechanism of Action

The following diagram illustrates the core mechanism of this compound. By inactivating the GABA-AT enzyme, it prevents the breakdown of GABA, leading to increased GABAergic tone and subsequent modulation of neuronal activity.

References

- 1. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (this compound) (Journal Article) | OSTI.GOV [osti.gov]

- 3. BNL | Research Partnerships and Technology Transfer | Technology: 2010-028: Novel this compound an inactivator of GABA-AT [bnl.gov]

- 4. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MicroSPECT and MicroPET Imaging of Small Animals for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Research PET | McConnell Brain Imaging Centre - McGill University [mcgill.ca]

- 7. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cpp-115 Administration in Preclinical Seizure Models

Introduction

Cpp-115 is a novel, potent, mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the metabolic degradation of the inhibitory neurotransmitter GABA.[1][2][3] As a next-generation analog of vigabatrin, this compound has demonstrated significantly greater potency—estimated to be over 100 times more effective in some models—and an improved safety profile, notably a reduced risk of the retinal toxicity associated with vigabatrin.[1][4][5][6] Preclinical studies have highlighted its potential as a therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy, with a primary focus on infantile spasms (IS).[7][8]

These application notes provide detailed protocols for the administration and evaluation of this compound in the multiple-hit rat model of infantile spasms, a well-established preclinical model.[4][9] The information is intended to guide researchers, scientists, and drug development professionals in designing and executing studies to assess the anticonvulsant efficacy and tolerability of this compound.

Mechanism of Action

This compound exerts its anticonvulsant effect by irreversibly inhibiting GABA-AT.[2] This inactivation leads to a significant increase in the concentration of GABA in the brain.[5] As the principal inhibitory neurotransmitter in the central nervous system, elevated GABA levels enhance inhibitory tone at the synapse, thereby counteracting neuronal hyperexcitability and suppressing seizure activity.[1][3]

Experimental Protocols

The following protocols are based on the successful administration of this compound in the multiple-hit rat model of ACTH-refractory symptomatic infantile spasms (DLP model).[4][9]

Multiple-Hit Rat Model of Infantile Spasms

This model induces spontaneous epileptic spasms that mimic key features of human infantile spasms.

Animals:

-

Postnatal day 3 (PN3) male Sprague-Dawley or Wistar rat pups.[9]

Materials:

-

Doxorubicin hydrochloride

-

Lipopolysaccharide (LPS)

-

p-chlorophenylalanine (p-CPA)

-

Sterile saline

-

Hamilton syringe

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus for pups

Procedure:

-

Day PN3: Anesthetize the rat pups. Using a stereotaxic frame, perform a right intracerebral injection of doxorubicin and lipopolysaccharide.[9]

-

Day PN5: Administer an intraperitoneal (i.p.) injection of p-chlorophenylalanine to further lower the seizure threshold.[9]

-

Spasm Onset: Spasms typically begin on PN4 or PN5 and are characterized by a sudden, brief flexion of the head, trunk, and limbs.[9]

This compound Administration and Dosing

This protocol outlines a dose-response study to evaluate efficacy and tolerability.

Materials:

-

This compound (from a verified supplier, e.g., Catalyst Pharmaceutical Partners).[9]

-

Vehicle solution (e.g., sterile saline).

-

1 mL syringes with 27-gauge needles.

Procedure:

-

Preparation of Dosing Solutions: Prepare fresh solutions of this compound in the vehicle at concentrations required for delivering doses of 0.1, 1.0, and 5.0 mg/kg.

-

Baseline Monitoring: On the first day of observed spasms (PN4), record video of the pups for a 3-hour baseline period to count the frequency of spasms.[9]

-

Randomization: After baseline recording, randomly assign pups to treatment groups: Vehicle, this compound (0.1 mg/kg), this compound (1 mg/kg), and this compound (5 mg/kg).

-

Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection.[4][6]

-

Dosing Schedule: Continue daily i.p. injections from PN4 through PN12.[4][9]

Monitoring and Endpoint Analysis

A. Efficacy Assessment (Spasm Frequency):

-

Behavioral Monitoring: Following the daily injection, conduct video monitoring for 2-4 hours to score the number of behavioral spasms. Scoring should be performed by an investigator blinded to the treatment groups.[9]

-

Electrographic Monitoring (Optional but Recommended): For a more detailed analysis, implant epidural EEG electrodes around PN6-7. Commence 24-hour video-EEG monitoring to quantify electroclinical spasms and assess the impact on background brain activity.[9]

B. Tolerability and Safety Assessment:

-

Mortality: Record survival daily for each treatment group.[4][9]

-

Body Weight: Measure and record the body weight of each pup daily from PN3 to PN20.[4][9]

-

Neurodevelopmental Reflexes: Assess key developmental milestones between PN3-20, such as surface righting time, negative geotaxis, and open-field activity.[4][9]

Data Presentation and Expected Outcomes

The administration of this compound is expected to produce a dose-dependent reduction in spasm frequency. However, higher doses may be associated with significant toxicity.

Table 1: Efficacy of this compound on Spasm Frequency in the Rat IS Model

| Treatment Group (i.p.) | Onset of Spasm Reduction | Duration of Effect | Notes |

| Vehicle | No significant reduction | N/A | Serves as a negative control. |

| This compound (0.1 mg/kg/day) | PN5 - PN6[4] | Transient (2-3 days)[4] | Effective and well-tolerated dose. |

| This compound (1 mg/kg/day) | PN6 - PN7[4][6] | Transient (2-3 days)[4] | Effective and well-tolerated dose.[4] |

| This compound (5 mg/kg/day) | Earlier onset (PN5)[4][6] | N/A (due to mortality) | Efficacious but associated with lethality.[4] |

| This compound (1 mg/kg, single dose on PN7) | Acute reduction within hours[4] | Transient[4][6] | Demonstrates rapid onset of action. |

Data synthesized from published studies.[4][6]

Table 2: Tolerability and Safety Profile of this compound

| Treatment Group (i.p.) | Mortality | Impact on Weight Gain | Impact on Neurodevelopment |

| Vehicle | Baseline mortality observed | Normal | Normal |

| This compound (0.1 mg/kg/day) | No significant increase vs. vehicle[4][9] | No impairment[4] | No alteration[4][6] |

| This compound (1 mg/kg/day) | No significant increase vs. vehicle[4][9] | No impairment[4] | No alteration[4][6] |

| This compound (5 mg/kg/day) | Lethal (significant mortality by PN7)[4][6] | N/A | N/A |

| This compound (25 mg/kg/day) | 100% mortality by PN8[9] | N/A | N/A |

Data synthesized from published studies.[4][6][9]

This compound effectively suppresses seizures in the multiple-hit rat model of infantile spasms at doses significantly lower than those required for vigabatrin.[4] Doses of 0.1-1 mg/kg/day demonstrate a favorable efficacy and tolerability profile, reducing spasms without increasing mortality or impairing neurodevelopment.[4][6] The observed therapeutic effect is transient, suggesting that further optimization of the dosing regimen may be necessary to achieve sustained seizure control.[4][6] These protocols and expected outcomes provide a robust framework for the preclinical evaluation of this compound as a promising new treatment for epileptic encephalopathies.[6][9]

References

- 1. Antiepileptic Drugs in Clinical Development | Neupsy Key [neupsykey.com]

- 2. BNL | Research Partnerships and Technology Transfer | Technology: 2010-028: Novel this compound an inactivator of GABA-AT [bnl.gov]

- 3. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epilepsy.com [epilepsy.com]

- 8. Catalyst Pharmaceutical Partners Reports Positive Non-Clinical Efficacy Results Evaluating this compound for the Treatment of Infantile Spasms - BioSpace [biospace.com]

- 9. This compound--a-new-GABA-transaminase-inhibitor--suppresses-infantile-spasms-in-the-rat-multiple-hit-model- [aesnet.org]

Cpp-115: In Vivo Dose-Response Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cpp-115 is a potent, next-generation inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-AT, this compound elevates brain GABA levels, a mechanism with therapeutic potential for various neurological disorders, including epilepsy and addiction. Preclinical and early clinical studies have demonstrated the dose-dependent efficacy of this compound in relevant in vivo models. This document provides a detailed overview of in vivo dose-response studies of this compound, including experimental protocols and quantitative data summaries to guide further research and development.

Introduction

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. A reduction in GABAergic tone is implicated in the pathophysiology of numerous neurological and psychiatric conditions. This compound ((1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid) is a mechanism-based inactivator of GABA-AT, exhibiting significantly greater potency than the first-generation inhibitor, vigabatrin.[1] In vivo studies have highlighted the dose-dependent effects of this compound in animal models of infantile spasms and cocaine addiction, as well as its impact on brain GABA levels in humans. These application notes provide a comprehensive summary of the key in vivo dose-response data and detailed protocols for replicating these seminal experiments.

Mechanism of Action

This compound irreversibly inactivates GABA-AT. This inhibition leads to a decrease in the catabolism of GABA, resulting in a subsequent increase in synaptic and extrasynaptic GABA concentrations. The elevated GABA levels enhance inhibitory neurotransmission, thereby producing anticonvulsant and other neuromodulatory effects.

In Vivo Dose-Response Data

The following tables summarize the quantitative dose-response data for this compound from key in vivo studies.

Table 1: this compound Dose-Response in a Rat Model of Infantile Spasms

| Dose (mg/kg/day, i.p.) | Treatment Duration | Outcome | Mortality | Reference |

| 0.1 | PN4-12 | Reduced spasms between PN6-7 | Well-tolerated, no significant increase | [2][3] |

| 1 | PN4-12 | Reduced spasms between PN6-7 | Well-tolerated, no significant increase | [2][3] |

| 5 | PN4-12 | Reduced spasms earlier (PN5) | Lethal | [2][3] |

| 25 | PN4-12 | Not explicitly stated, presumed more toxic | Lethal | [1] |

Table 2: this compound Effects on Cocaine-Induced Dopamine Increase in Rats

| Treatment | Dose (mg/kg) | Route | Pre-treatment Time | Effect on Cocaine-Induced Dopamine Increase | Reference |

| Saline Control | - | - | - | 550 ± 21% increase | [4] |

| Vigabatrin | 300 | i.p. | 60 min | Attenuated to 331 ± 32% increase | [4] |

| This compound | 1 | i.p. | 60 min | Attenuated to 250% of basal level | [5] |

Table 3: this compound Effects on Brain GABA+ Levels in Healthy Humans

| Dose (oral) | Treatment Duration | Measurement Time Point | Change in Brain GABA+ Concentration (vs. Baseline) | Reference |

| 80 mg | 6, 10, or 14 days | Day 7 | +52% to +141% | [5][6] |

| 80 mg | 6, 10, or 14 days | Day 13 | +57% to +113% | [5][6] |

Experimental Protocols

Protocol 1: Infantile Spasms Rat Model Dose-Response Study

This protocol is based on the multiple-hit rat model of infantile spasms.[2][3]

1. Animal Model Induction:

-

Use postnatal day 3 (PN3) male rat pups.

-

Administer intracerebral injections of doxorubicin and lipopolysaccharide.

-

On PN5, administer an intraperitoneal (i.p.) injection of p-chlorophenylalanine to induce spasms.

2. Dosing and Administration:

-

On PN4, after spasm onset, randomize pups into treatment groups.

-

Prepare sterile solutions of this compound in a suitable vehicle (e.g., saline) at concentrations for intraperitoneal injection of 0.1, 1, and 5 mg/kg. A vehicle control group should also be included.

-

Administer the assigned treatment or vehicle daily from PN4 to PN12.

3. Outcome Measures:

-

Spasm Monitoring: Conduct video monitoring for a set duration each day (e.g., 2-3 hours) to count the number of spasm events. For more detailed analysis, implant epidural EEG electrodes for video-EEG monitoring to identify electroclinical spasms.

-

Tolerability: Record daily weights and monitor for any adverse effects. Note mortality in each group.

-

Neurodevelopmental Reflexes: Assess reflexes such as open field activity, surface righting time, and negative geotaxis at regular intervals.

Protocol 2: In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the procedure for assessing the effect of this compound on cocaine-induced dopamine release in the nucleus accumbens of freely moving rats.

1. Surgical Preparation:

-

Anesthetize adult male rats and place them in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the nucleus accumbens.

-

Allow for a recovery period of at least 24 hours.

2. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish stable dopamine levels.

3. Drug Administration and Sample Collection:

-

Administer this compound (1 mg/kg, i.p.) or vehicle 60 minutes prior to the cocaine challenge.

-

Administer cocaine (e.g., 20 mg/kg, i.p.) and continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes).

4. Sample Analysis:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Calculate the percentage change in dopamine levels from baseline for each treatment group.

Conclusion

The in vivo dose-response data for this compound demonstrate its high potency and dose-dependent efficacy in preclinical models of neurological disorders. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar GABA-AT inactivators. Future studies should aim to establish a more comprehensive dose-response relationship for various endpoints and in different animal models to fully characterize the pharmacological profile of this promising compound.

References

- 1. This compound--a-new-GABA-transaminase-inhibitor--suppresses-infantile-spasms-in-the-rat-multiple-hit-model- [aesnet.org]

- 2. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Detection of this compound Target Engagement in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Magnetic Resonance Spectroscopy (MRS) for Cpp-115 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cpp-115 is a novel, potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3] By inhibiting GABA-AT, this compound leads to increased brain GABA levels, a mechanism with therapeutic potential for neurological and psychiatric disorders such as epilepsy, infantile spasms, and addiction.[1][4][5] Magnetic Resonance Spectroscopy (MRS) is a non-invasive in vivo imaging technique that allows for the quantification of metabolites in the brain, including GABA.[6][7][8] This makes MRS an invaluable tool in the clinical development of this compound, providing a direct measure of the drug's pharmacodynamic effect and target engagement in the human brain.[4][9]

These application notes provide a comprehensive overview of the use of MRS in this compound research, including detailed experimental protocols for in vivo and ex vivo studies, and a summary of key quantitative findings from clinical trials.

This compound: Mechanism of Action

This compound is a mechanism-based inactivator of GABA-AT.[1] It is a synthetic compound, (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid, designed to be more potent than the first-generation GABA-AT inhibitor, vigabatrin.[3][10] Preclinical studies have shown this compound to be over 100 times more potent than vigabatrin. The inactivation of GABA-AT by this compound leads to a significant increase in the concentration of GABA in the brain.[4][11]

The signaling pathway affected by this compound is central to neuronal inhibition. The diagram below illustrates the mechanism of action.

Quantitative Data from this compound MRS Studies

A Phase 1(b) clinical trial in healthy male volunteers demonstrated that this compound significantly increases brain GABA+ levels (a composite measure of GABA, homocarnosine, and macromolecules).[9] The study utilized MRS to quantify these changes in the parietal-occipital cortex (POC) and the supplementary motor area (SMA).[9][11]

| Brain Region | Treatment Group | Baseline GABA+ (mM) (Mean ± SD) | Follow-up GABA+ (mM) (Mean ± SD) | Maximum Increase from Baseline (%) |

| Parietal-Occipital Cortex (POC) | This compound (80 mg/day) | 0.89 ± 0.11 | - | 52% to 141% |

| Placebo | 0.93 ± 0.02 | 0.93 ± 0.02 | No significant change | |

| Supplementary Motor Area (SMA) | This compound (80 mg/day) | 0.82 ± 0.09 | - | 57% to 113% |

| Placebo | 0.85 ± 0.08 | 0.85 ± 0.08 | No significant change | |

| Table 1: Changes in Brain GABA+ Concentrations Following this compound Administration.[4][9] |

Experimental Protocols

In Vivo ¹H-MRS Protocol for GABA Quantification in Human Brain

This protocol is a synthesized best-practice approach based on methodologies used in this compound clinical trials and other in vivo GABA MRS studies.[4][9]

1. Subject Preparation:

-

Obtain informed consent.

-

Screen for contraindications to MRI (e.g., metallic implants).

-

Instruct subjects to avoid caffeine and alcohol for 24 hours prior to the scan.

2. MRI and MRS Acquisition:

-

Scanner: 3T or higher clinical MRI scanner.

-

Head Coil: Use a multi-channel phased-array head coil for optimal signal-to-noise ratio (SNR).[6]

-

Anatomical Imaging: Acquire a high-resolution T1-weighted anatomical scan (e.g., MPRAGE) for voxel placement and tissue segmentation.

-

Voxel Placement: Place a single voxel (e.g., 3x3x3 cm³) in the region of interest (e.g., parietal-occipital cortex, supplementary motor area).

-

Shimming: Perform automated and manual shimming to optimize magnetic field homogeneity within the voxel.

-

MRS Sequence: Use a GABA-edited MEGA-PRESS (Mescher-Garwood Point Resolved Spectroscopy) sequence.[3]

-

Typical parameters: TR/TE = 2000/68 ms, 256-512 averages.

-

Editing pulses applied at 1.9 ppm (ON) and a reference frequency (e.g., 7.5 ppm, OFF).

-

-

Water Reference Scan: Acquire an unsuppressed water scan from the same voxel for eddy current correction and absolute quantification.

3. Data Processing and Analysis:

-

Software: Use specialized MRS analysis software such as Gannet, LCModel, or TARQUIN.[12]

-

Preprocessing:

-

Frequency and phase correction of individual transients.

-

Eddy current correction using the water reference signal.

-

Averaging of 'ON' and 'OFF' spectra.